molecular formula C11H9FN2 B595837 3-(3-Fluorophenyl)pyridin-4-amine CAS No. 1214365-47-5

3-(3-Fluorophenyl)pyridin-4-amine

Cat. No.: B595837
CAS No.: 1214365-47-5
M. Wt: 188.205
InChI Key: LTMUTXUMPPODFC-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)pyridin-4-amine is an organic compound with the molecular formula C11H9FN2 It is a derivative of pyridine, where the 4-position of the pyridine ring is substituted with an amino group and the 3-position of the phenyl ring is substituted with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)pyridin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)pyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thiols, amines, alkoxides.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or hydrazines.

    Substitution: Corresponding substituted derivatives.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)pyridin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target . The amino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenyl)pyridin-4-amine: Similar structure but with the fluorine atom at the 4-position of the phenyl ring.

    3-(3-Chlorophenyl)pyridin-4-amine: Similar structure but with a chlorine atom instead of fluorine.

    3-(3-Methylphenyl)pyridin-4-amine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

3-(3-Fluorophenyl)pyridin-4-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. The fluorine atom’s high electronegativity and small size can enhance the compound’s metabolic stability, binding affinity, and selectivity compared to its non-fluorinated analogs .

Biological Activity

3-(3-Fluorophenyl)pyridin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the various aspects of its biological activity, including antimicrobial effects, structure-activity relationships, and case studies from recent research.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a fluorophenyl group. The presence of the fluorine atom significantly influences the compound's electronic properties, potentially enhancing its biological activity through increased lipophilicity and improved binding affinity to biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

Table 1: Antimicrobial Activity Data

PathogenMIC (μg/mL)Reference
Staphylococcus aureus31.25
Escherichia coli62.5
Pseudomonas aeruginosa125
Candida albicans15.62

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species. The minimum inhibitory concentration (MIC) values indicate that it is more effective against certain strains, such as Staphylococcus aureus, compared to others like Pseudomonas aeruginosa, which shows higher resistance.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural characteristics. Studies suggest that modifications to the pyridine ring or the introduction of different substituents on the phenyl group can lead to variations in potency.

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups like fluorine enhances the compound's ability to interact with bacterial enzymes.
  • Hydrophobic Interactions : The fluorophenyl moiety increases hydrophobic interactions with microbial membranes, facilitating better penetration and efficacy.

Case Studies

A notable study investigated the compound's effects on biofilm formation by Staphylococcus aureus. The results indicated that this compound significantly inhibited biofilm development at sub-MIC concentrations, showcasing its potential as an anti-biofilm agent .

Additionally, another study focused on its use in combination therapies, revealing that when paired with traditional antibiotics, it exhibited synergistic effects against resistant strains of bacteria, thus providing a promising avenue for overcoming antibiotic resistance .

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : The compound is believed to interfere with key metabolic pathways in bacteria by inhibiting specific enzymes.
  • Disruption of Membrane Integrity : Its lipophilic nature allows it to disrupt bacterial cell membranes, leading to cell lysis.

Properties

IUPAC Name

3-(3-fluorophenyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c12-9-3-1-2-8(6-9)10-7-14-5-4-11(10)13/h1-7H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMUTXUMPPODFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673332
Record name 3-(3-Fluorophenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214365-47-5
Record name 3-(3-Fluorophenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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